N-(2H-1,3-benzodioxol-5-yl)pyrimidine-2-carboxamide
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Overview
Description
“N-(benzo[d][1,3]dioxol-5-yl)pyrimidine-2-carboxamide” is a chemical compound that has been studied for its potential applications in various fields . It is related to a series of compounds that have shown potent activity against various cancer cell lines .
Synthesis Analysis
The synthesis of related compounds often involves condensation methods and cross-coupling reactions . For instance, a series of 1-benzo[1,3]dioxol-5-yl-indoles were synthesized via a Pd-catalyzed C-N cross-coupling .Molecular Structure Analysis
The molecular structure of “N-(benzo[d][1,3]dioxol-5-yl)pyrimidine-2-carboxamide” and related compounds has been analyzed using various spectroscopic techniques, such as 1H-NMR, 13C-NMR, FTIR, and UV-Vis spectroscopy . The crystal structures were also analyzed using the single crystal X-ray diffraction method .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “N-(benzo[d][1,3]dioxol-5-yl)pyrimidine-2-carboxamide” and related compounds typically involve condensation and cross-coupling reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of “N-(benzo[d][1,3]dioxol-5-yl)pyrimidine-2-carboxamide” and related compounds can be predicted using in silico tools . These tools can provide information on various molecular descriptors and predict ADME properties, BBB penetration, and solubility .Mechanism of Action
Target of Action
Related compounds with a similar structure, such as 1-benzo[1,3]dioxol-5-yl-indoles, have shown anticancer activity against various cancer cell lines . These compounds have been designed based on the activity of indoles against cancer cell lines .
Mode of Action
Related compounds have been shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells . This suggests that N-(2H-1,3-benzodioxol-5-yl)pyrimidine-2-carboxamide may interact with its targets in a similar manner, leading to changes in cell cycle progression and cell survival.
Biochemical Pathways
Related compounds have been shown to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure . This suggests that this compound may affect similar pathways, leading to downstream effects on cell division and survival.
Result of Action
Related compounds have been shown to cause cell cycle arrest and induce apoptosis in cancer cells . This suggests that this compound may have similar effects.
Future Directions
The future directions for the study of “N-(benzo[d][1,3]dioxol-5-yl)pyrimidine-2-carboxamide” and related compounds could involve further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of these molecules . Additionally, further mechanistic studies could provide more insight into their potential applications .
Biochemical Analysis
Biochemical Properties
N-(2H-1,3-benzodioxol-5-yl)pyrimidine-2-carboxamide has been found to interact with various enzymes and proteins. For instance, it has been reported to show activity against both COX1 and COX2 enzymes, which are involved in the biosynthesis of prostaglandins . The compound has also been associated with the inhibition of mitochondrial membrane potential, which is crucial for cellular energy production .
Cellular Effects
In terms of cellular effects, this compound has been observed to have significant impacts on various types of cells. For instance, it has been found to be efficacious in tumor cells experiencing glucose starvation . It has also shown cytotoxic activity against the HeLa cervical cancer cell line .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with various biomolecules. It has been found to inhibit the COX1 and COX2 enzymes, thereby affecting the biosynthesis of prostaglandins . Additionally, it has been associated with the inhibition of mitochondrial membrane potential .
Dosage Effects in Animal Models
While there is limited information available on the dosage effects of this compound in animal models, it has been reported that certain benzodioxol carboxamide derivatives have shown potent α-amylase inhibition and negligible effect on normal cell lines, suggesting their safety .
Metabolic Pathways
Given its activity against COX enzymes, it may be involved in the prostaglandin biosynthesis pathway .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)pyrimidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O3/c16-12(11-13-4-1-5-14-11)15-8-2-3-9-10(6-8)18-7-17-9/h1-6H,7H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWLOGECKZJDMNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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